Cas no 2143190-06-9 (1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid)
![1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid structure](https://pt.kuujia.com/scimg/cas/2143190-06-9x500.png)
2143190-06-9 structure
Nome do Produto:1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
N.o CAS:2143190-06-9
MF:C9H13N3O3
MW:211.217821836472
CID:5408414
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
-
- Inchi: 1S/C9H13N3O3/c13-9(14)8-5-12(11-10-8)4-7-2-1-3-15-6-7/h5,7H,1-4,6H2,(H,13,14)
- Chave InChI: PVOWDUQMWQZHRJ-UHFFFAOYSA-N
- SMILES: N1(CC2CCCOC2)C=C(C(O)=O)N=N1
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5440214-2.5g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-15 | |
Enamine | EN300-5440214-0.1g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
Enamine | EN300-5440214-10.0g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-15 | |
Aaron | AR0281DP-1g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Enamine | EN300-5440214-0.5g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95.0% | 0.5g |
$847.0 | 2025-03-15 | |
Enamine | EN300-5440214-1.0g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-15 | |
Enamine | EN300-5440214-0.05g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95.0% | 0.05g |
$252.0 | 2025-03-15 | |
Enamine | EN300-5440214-0.25g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95.0% | 0.25g |
$538.0 | 2025-03-15 | |
Aaron | AR0281DP-500mg |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
Aaron | AR0281DP-5g |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
2143190-06-9 | 95% | 5g |
$4353.00 | 2023-12-15 |
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Literatura Relacionada
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
2143190-06-9 (1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid) Produtos relacionados
- 2411217-93-9(2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl sulfurofluoridate)
- 1261793-61-6(6-(2,4,5-Trichlorophenyl)nicotinaldehyde)
- 2227909-99-9((2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine)
- 406695-09-8(tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo2.2.1heptane-2-carboxylate)
- 2034501-01-2(3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine)
- 1903607-76-0(N-{3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}-2-(1H-1,2,4-triazol-1-yl)acetamide)
- 897624-28-1(4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline)
- 2682097-43-2((S)-(1-Ethyl-2-hydroxy-2-methyl-propyl)-carbamic acid tert-butyl ester)
- 1513542-46-5(1-3-(2-ethyl-1H-imidazol-1-yl)phenylethan-1-one)
- 2137492-52-3(Tert-butyl decahydroisoquinoline-1-carboxylate)
Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente
